2-Tert-butylquinoxaline
CAS No.: 18503-48-5
Cat. No.: VC2345613
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18503-48-5 |
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Molecular Formula | C12H14N2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 2-tert-butylquinoxaline |
Standard InChI | InChI=1S/C12H14N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3 |
Standard InChI Key | MMXSHBZOILNLPJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NC2=CC=CC=C2N=C1 |
Canonical SMILES | CC(C)(C)C1=NC2=CC=CC=C2N=C1 |
Introduction
2-Tert-Butylquinoxaline is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals and materials science. The tert-butyl group attached to the quinoxaline ring enhances its chemical and physical properties, making it an interesting compound for various studies.
Synthesis of 2-Tert-Butylquinoxaline
The synthesis of 2-tert-butylquinoxaline typically involves a C–H alkylation reaction, specifically a Minisci-type reaction. This method involves the reaction of quinoxaline with pivalic acid in the presence of sulfuric acid, silver nitrate, and ammonium persulfate. The reaction mixture is refluxed, followed by basification and extraction to isolate the product.
Synthesis Details:
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Reactants: Quinoxaline, pivalic acid, sulfuric acid, silver nitrate, ammonium persulfate.
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Solvent: Dichloromethane/water mixture.
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Conditions: Reflux at 50°C for 2 hours.
Applications and Research Findings
While specific applications of 2-tert-butylquinoxaline are not widely documented, quinoxaline derivatives are known for their potential in pharmaceuticals and materials science. Quinoxalines have been explored for their antitubercular, anticancer, and antioxidant properties .
Biological Activities
Quinoxaline derivatives have shown promise in various biological activities:
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Antitubercular Activity: Quinoline derivatives, closely related to quinoxalines, have been synthesized and tested for their efficacy against tuberculosis, showing significant potential as inhibitors of the InhA enzyme .
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Antioxidant Properties: Tert-butyl phenolic antioxidants, though structurally different, exhibit protective effects against oxidative stress, which could inspire similar investigations for quinoxaline derivatives .
Potential Applications
Given the properties of quinoxaline derivatives, potential applications could include:
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Pharmaceuticals: As part of drug development targeting specific enzymes or pathways.
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Materials Science: In the synthesis of compounds with unique optical or electronic properties.
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